Product packaging for Methyl 5-ethynylpyridine-2-carboxylate(Cat. No.:CAS No. 17880-61-4)

Methyl 5-ethynylpyridine-2-carboxylate

Cat. No.: B171329
CAS No.: 17880-61-4
M. Wt: 161.16 g/mol
InChI Key: PGYCVRHIHIYNBF-UHFFFAOYSA-N
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Description

Methyl 5-ethynylpyridine-2-carboxylate is a valuable chemical building block in organic synthesis and medicinal chemistry research. This heterocyclic compound features both an ester functional group and a terminal alkyne on its pyridine ring, making it a versatile precursor for constructing more complex molecular architectures . The terminal alkyne group is particularly useful for metal-catalyzed coupling reactions, such as the Sonogashira cross-coupling, which is widely employed to create conjugated systems and carbon-carbon bonds in drug discovery and materials science . While specific biological mechanisms of action for this exact compound are not widely reported in the public literature, derivatives of pyridine-2-carboxylate are investigated for their potential in various therapeutic areas . Furthermore, pyridine-based ligands are of significant interest in bioinorganic chemistry, where they are used to model active sites of metalloenzymes and develop catalysts for selective hydrocarbon oxidation, mimicking biological systems . Its structure makes it a key intermediate for researchers developing novel compounds in these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B171329 Methyl 5-ethynylpyridine-2-carboxylate CAS No. 17880-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-ethynylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYCVRHIHIYNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340923
Record name methyl 5-ethynylpyridine-2-carboxylate
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17880-61-4
Record name methyl 5-ethynylpyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-ethynylpyridine-2-carboxylate
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Ii. Synthesis and Mechanistic Investigations

Established Synthetic Pathways for Methyl 5-ethynylpyridine-2-carboxylate

The construction of the target molecule relies on a combination of well-established and modern synthetic methodologies. These pathways often involve a stepwise approach where the pyridine (B92270) ring is first synthesized and then functionalized, or a convergent approach where functionalized precursors are assembled.

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to highly substituted pyridines from simple starting materials in a single step. rsc.orgresearchgate.net While a direct MCR synthesis of this compound is not prominently documented, several classical and contemporary MCRs provide the foundational pyridine scaffold, which can then be further elaborated.

Notable MCRs for pyridine synthesis include:

Hantzsch Pyridine Synthesis: This is one of the earliest and most well-known MCRs, typically involving the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source. acsgcipr.orgmdpi.com The reaction initially forms a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. researchgate.net Variations of the Hantzsch synthesis allow for the preparation of unsymmetrical pyridines. taylorfrancis.com

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an α,β-unsaturated carbonyl compound to yield a substituted pyridine. nih.govwhiterose.ac.uk Unlike the Hantzsch synthesis, this reaction directly produces the aromatic pyridine product through an elimination step. acsgcipr.org

Aza-Wittig/Diels-Alder Sequence: A more recent three-component approach involves the reaction of aldehydes, α,β-unsaturated acids, and enamines. nih.govwhiterose.ac.uk This sequence proceeds via a catalytic intermolecular aza-Wittig reaction to form 2-azadienes, which then undergo a [4+2] cycloaddition (Diels-Alder reaction) to construct the pyridine ring. nih.govwhiterose.ac.uk

These methods are highly versatile, and the choice of starting materials allows for the introduction of various substituents on the pyridine ring, which can be crucial for the subsequent introduction of the ethynyl (B1212043) and carboxylate groups.

Table 1: Overview of Selected Multicomponent Reactions for Pyridine Synthesis

Reaction NameReactantsKey Features
Hantzsch Synthesis β-dicarbonyl compound, Aldehyde, AmmoniaForms a dihydropyridine (B1217469) intermediate requiring oxidation. acsgcipr.orgresearchgate.net
Bohlmann-Rahtz Synthesis Enamine, α,β-Unsaturated carbonyl compoundDirectly yields the aromatic pyridine. nih.govwhiterose.ac.uk
Aza-Wittig/Diels-Alder Aldehyde, α,β-Unsaturated acid, EnamineA two-pot, three-component process involving cycloaddition. nih.govwhiterose.ac.uk

The introduction of the ethynyl group at the C-5 position of the pyridine ring is most commonly achieved via palladium-catalyzed cross-coupling reactions. These methods typically utilize a 5-halopyridine derivative as the electrophilic partner and a terminal alkyne, or its equivalent, as the nucleophilic partner.

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is the preeminent method for the alkynylation of pyridines. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

A general scheme for the Sonogashira coupling to form a 5-ethynylpyridine derivative would involve the reaction of a methyl 5-halopyridine-2-carboxylate (where the halogen is typically iodine or bromine) with a protected or terminal alkyne like trimethylsilylacetylene.

Mechanism: The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (the halopyridine) to form a Pd(II) complex. wikipedia.orgyoutube.com

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate. wikipedia.org

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst. wikipedia.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynyl-substituted pyridine and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

Recent advancements have led to the development of copper-free Sonogashira reactions, which mitigate issues related to the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org These systems often employ specific ligands to facilitate the catalytic cycle without the need for a copper co-catalyst. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling on Halopyridines

Catalyst SystemSubstrateAlkyneBase/SolventTemperatureYieldReference
Pd(CF₃COO)₂/PPh₃/CuI2-Amino-3-bromopyridinePhenylacetyleneEt₃N / DMF100°C>90% scirp.org
Pd[PPh₃]₄/CuI6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetyleneEt₃N / THFRoom TempHigh soton.ac.uk
Pd(OAc)₂/CuI4-Iodo-pyridine phosphonium (B103445) saltEthynylbenzeneDIPEA / NMP100°CGood acs.org

Beyond the classic Sonogashira reaction, various other palladium-catalyzed methods are instrumental in forming the C(sp²)-C(sp) bond. The core of these reactions is the palladium catalytic cycle, which generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

The choice of ligand for the palladium catalyst is crucial and can significantly influence the reaction's efficiency and substrate scope. Ligands such as phosphines (e.g., triphenylphosphine, PPh₃) and N-heterocyclic carbenes (NHCs) are commonly employed to stabilize the palladium center and facilitate the catalytic steps. wikipedia.orgscirp.org For instance, sterically hindered pyridine ligands have been shown to be effective in certain palladium-catalyzed C-H activation/alkenylation reactions leading to pyridine synthesis. nih.gov The development of robust palladium precatalysts has also enabled these couplings to be performed under milder conditions and even in aqueous media. organic-chemistry.org

The methyl carboxylate group at the C-2 position is typically introduced by the esterification of the corresponding pyridine-2-carboxylic acid.

Fischer-Speier Esterification: This is the most common method, involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). google.commasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the ester product. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

An alternative patented process describes a cyclic method where the strong acid salt of the pyridine carboxylic acid ester itself acts as the catalyst for subsequent esterification reactions. google.com Other methods may utilize reagents like thionyl chloride (SOCl₂) to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol. Pyridine-2,6-dicarboxylic acid esters have also been synthesized in one-pot reactions from pyridine-2,6-dicarbonyl dichloride. mdpi.com

The concept of stereoselective synthesis applies to molecules that are chiral and can exist as different stereoisomers (enantiomers or diastereomers). This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, stereoselective synthesis is not a relevant consideration for the preparation of this specific compound. While methods for the stereoselective synthesis of certain chiral pyridine derivatives exist, such as through the functionalization of N-activated pyridines, they are not applicable to the synthesis of the achiral target molecule. acs.org

Cross-Coupling Methodologies for Ethynyl Group Introduction

Novel Synthetic Strategies and Methodological Advancements

The synthesis of this compound has evolved beyond traditional methods, with a focus on improving efficiency, selectivity, and sustainability. Key to its construction is the Sonogashira cross-coupling reaction, which forms the crucial carbon-carbon bond between a pyridine ring and an ethynyl group. wikipedia.orgnumberanalytics.com

Chemo- and Regioselective Synthesis

The regioselective introduction of the ethynyl group at the C-5 position of the pyridine ring is a critical aspect of the synthesis of this compound. This is typically achieved by starting with a pre-functionalized pyridine derivative, such as methyl 5-halopyridine-2-carboxylate. The Sonogashira coupling reaction demonstrates a high degree of chemoselectivity, with the reactivity of the halide precursor following the general trend: I > OTf > Br > Cl. nrochemistry.com This allows for selective coupling at the more reactive site in di- or poly-halogenated pyridines. libretexts.org

Recent advancements have focused on the development of novel ligands to control and even invert conventional chemoselectivity. For instance, the use of a phosphine (B1218219) ligand with a C2-cyclohexyl group on an indole (B1671886) ring has been shown to invert the typical reactivity order in Sonogashira couplings of polyhalogenated aryl triflates. nih.gov Furthermore, the choice of catalyst, such as palladium complexes with N-heterocyclic carbene (NHC) ligands, can significantly influence the reaction's efficiency and selectivity. wikipedia.org

Parameter Influence on Chemoselectivity Example
Leaving Group Reactivity order: I > OTf > Br > ClIn a molecule with both bromo and iodo substituents, the ethynyl group will preferentially couple at the iodo-position. libretexts.org
Ligand Design Can invert conventional selectivityA specialized phosphine ligand can favor coupling at a less reactive site. nih.gov
Catalyst Type Affects reaction efficiency and scopeN-Heterocyclic carbene (NHC) palladium complexes can offer enhanced stability and activity. wikipedia.org

Interactive Data Table: Chemoselectivity in Sonogashira Coupling

Users can filter the table by parameter to understand its effect on reaction outcomes.

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for the synthesis of this compound. A primary focus has been the replacement of traditional, often toxic, organic solvents with greener alternatives. Promising results have been achieved using water, N-hydroxyethylpyrrolidone (HEP), and bio-derived solvents like dimethylisosorbide and Cyrene™. nih.govacs.orggrandviewresearch.comorganic-chemistry.org The use of an acetonitrile/water azeotrope has also been reported as an efficient and recoverable reaction medium. acs.org

Green Chemistry Approach Description Advantages
Greener Solvents Replacement of toxic solvents like DMF with water, HEP, or bio-derived alternatives.Reduced environmental impact, improved safety profile. nih.govacs.orggrandviewresearch.com
Heterogeneous Catalysis Immobilization of the palladium catalyst on a solid support.Easy catalyst recovery and reuse, reduced metal leaching into the product. mdpi.com
Copper-Free Conditions Elimination of the copper(I) co-catalyst.Avoids the use of a toxic metal and prevents side reactions like Glaser coupling. wikipedia.org

Interactive Data Table: Green Solvents for Sonogashira Coupling

Users can sort the table by solvent type to compare their applications and benefits.

Flow Chemistry Applications in Production

The application of continuous flow chemistry offers significant advantages for the production of this compound, including enhanced safety, improved reaction control, and easier scalability. Flow reactors, such as packed-bed reactors containing immobilized palladium catalysts, have been successfully employed for Sonogashira coupling reactions. thalesnano.com These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity.

A notable development is the use of a dual-reactor system where a palladium-coated tubular reactor is placed in-line with a copper tube. nih.gov This setup allows for the catalytic effect of leached palladium to be utilized in the subsequent copper-catalyzed reaction, with metal scavengers at the end of the system to ensure a clean product stream. nih.gov The ability to rapidly screen different catalysts and reaction conditions "on the fly" makes flow chemistry a powerful tool for optimizing the synthesis of this important molecule. thalesnano.com

Reaction Mechanism Elucidation

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for the rational design of new and improved catalytic systems.

Detailed Mechanistic Studies of Key Synthetic Steps

The Sonogashira coupling reaction, the cornerstone for the synthesis of this compound, proceeds through a complex catalytic cycle. The widely accepted mechanism for the copper-co-catalyzed reaction involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.orgyoutube.com

The palladium cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the methyl 5-halopyridine-2-carboxylate, forming a Pd(II) intermediate. numberanalytics.comnrochemistry.com

Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex. numberanalytics.comnrochemistry.com

Reductive Elimination: The final product, this compound, is formed, and the Pd(0) catalyst is regenerated. numberanalytics.com

The copper cycle serves to activate the terminal alkyne. A copper(I) salt reacts with the alkyne in the presence of a base to form a copper(I) acetylide, which is the key species for the transmetalation step. wikipedia.orgyoutube.com

For the copper-free Sonogashira reaction , a different mechanism has been proposed. Recent studies suggest a tandem Pd/Pd catalytic cycle, where one palladium center activates the halide while another activates the alkyne, followed by a palladium-palladium transmetalation. nih.gov

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

The choice of catalyst and reagents plays a pivotal role in the efficiency and selectivity of the synthesis of this compound.

Catalysts:

Palladium Source: Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org The development of more active and stable catalysts, such as those with N-heterocyclic carbene (NHC) ligands, has allowed for lower catalyst loadings and broader substrate scope. wikipedia.org

Copper Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt, typically CuI, is used to increase the reaction rate by facilitating the formation of the reactive copper acetylide species. wikipedia.org

Reagents:

Ligands: The ligands coordinated to the palladium center are crucial. Electron-rich and sterically bulky phosphine ligands can increase the rate of the oxidative addition step and improve catalyst stability. libretexts.org

Base: A base, typically an amine such as triethylamine (B128534) or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. wikipedia.orgnrochemistry.com The choice of base can influence the reaction rate and the formation of byproducts.

Component Role in the Reaction Impact on Efficiency and Selectivity
Palladium Catalyst Facilitates the cross-coupling reaction.The choice of palladium source and its ligands dictates the catalyst's activity, stability, and substrate scope. wikipedia.orglibretexts.org
Copper Co-catalyst Activates the terminal alkyne.Increases the reaction rate but can lead to side reactions if not performed under inert conditions. wikipedia.org
Ligands Stabilize and modulate the reactivity of the palladium center.Bulky, electron-rich ligands can enhance the rate of oxidative addition and overall catalytic turnover. libretexts.org
Base Neutralizes acidic byproducts and deprotonates the alkyne.Essential for the reaction to proceed to completion; the choice of base can affect the reaction kinetics. wikipedia.orgnrochemistry.com

Interactive Data Table: Key Components in the Sonogashira Reaction

Users can click on each component to see a detailed description of its function and impact.

Reaction Kinetics and Thermodynamic Considerations

The synthesis of this compound is most prominently achieved through Sonogashira cross-coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The kinetics and thermodynamics of this transformation are highly dependent on the chosen reaction conditions, including the catalyst system, solvent, base, and temperature. While specific quantitative data for this exact compound is not extensively detailed in publicly available literature, a thorough understanding can be derived from the well-established principles of Sonogashira reactions and related synthetic methods.

General Kinetic Profile

The choice of the halide precursor for the pyridine ring is a critical determinant of reaction kinetics. The reactivity order for the halide is I > Br >> Cl. wikipedia.org Consequently, using methyl 5-iodopyridine-2-carboxylate as a starting material would lead to faster reaction rates compared to the corresponding bromide under identical conditions.

Solvent choice also plays a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed and can enhance reaction rates by stabilizing charged intermediates and transition states that form during the catalytic cycle. wikipedia.org

Comparative Analysis of Synthetic Methods

Different methodologies for the synthesis of this compound exhibit varied kinetic profiles. The following table provides a comparative overview of common approaches.

Synthesis MethodCatalyst SystemTypical Reaction TimeGeneral Kinetic Features
Copper-Catalyzed Sonogashira Pd(PPh₃)₂Cl₂ / CuIHoursRapid kinetics, but sensitive to catalyst poisoning. The copper co-catalyst accelerates the deprotonation of the alkyne and the subsequent transmetalation step. wikipedia.org
Copper-Free Sonogashira Pd(0) complex (e.g., Pd₂(dba)₃) with a phosphine ligandHours to >24 hoursGenerally slower than copper-catalyzed variants but can offer better reproducibility and avoid issues related to copper contamination. The rate is highly dependent on the choice of base and ligand. wikipedia.org
Acid-Catalyzed Esterification H₂SO₄12–24 hoursThis method applies if starting from 5-ethynylpyridine-2-carboxylic acid. The kinetics are typical of Fischer esterification, often requiring elevated temperatures (reflux) and extended reaction times to reach equilibrium.

Iii. Reactivity and Derivatization of Methyl 5 Ethynylpyridine 2 Carboxylate

Functional Group Transformations and Interconversions

The strategic positioning of the ethynyl (B1212043) and ester functionalities on the pyridine (B92270) core allows for selective modifications, leading to a diverse range of derivatives.

The carbon-carbon triple bond of the ethynyl group is a key site for chemical reactions, most notably for cycloadditions and hydrohalogenations.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for creating complex molecules. csmres.co.uk The ethynyl group of methyl 5-ethynylpyridine-2-carboxylate is a prime substrate for these reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. csmres.co.ukacs.orgnih.gov This reaction involves the coupling of a terminal alkyne, such as this compound, with an azide (B81097) in the presence of a copper(I) catalyst. acs.orgnih.gov The pyridine nitrogen in the substrate can act as a ligand, potentially influencing the catalytic cycle. The reaction is broadly applicable and can be used to synthesize a wide array of functionalized molecules. organic-chemistry.org

Detailed Research Findings:

Studies have shown that pyridine derivatives can promote CuAAC reactions. For instance, 2-ethynylpyridine (B158538) has been demonstrated to accelerate the copper(I) chloride-catalyzed reaction between various azides and alkynes in water, leading to high yields of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This suggests that the pyridine moiety in this compound could play a beneficial role in its own CuAAC reactions. The reaction is compatible with a wide range of functional groups and can be carried out under mild conditions. organic-chemistry.org

Reactant 1Reactant 2Catalyst SystemSolventKey Features
This compoundOrganic AzideCu(I) source (e.g., CuI, CuSO4/sodium ascorbate)Various (e.g., water, DMSO, tBuOH/H2O)High regioselectivity for 1,4-isomer, mild reaction conditions, high yields.
Generic AlkyneGeneric AzideCuCl/2-ethynylpyridineWaterRapid reaction at room temperature, tolerates diverse functional groups. organic-chemistry.org

To circumvent the potential toxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. nih.govrsc.org While this compound itself is not strained, it can be reacted with a strained cyclooctyne derivative in a SPAAC reaction. This approach is particularly valuable for in vivo applications. nih.gov

Detailed Research Findings:

SPAAC has been successfully employed for the covalent modification of biomolecules in living systems with no apparent toxicity. nih.gov The reaction's utility has been demonstrated in creating artificial metalloenzymes by reacting proteins containing an azide-functionalized amino acid with a cyclooctyne-bearing metal complex. nih.gov This highlights the potential of using SPAAC to conjugate this compound derivatives to biological targets.

Reactant 1Reactant 2Key FeaturesReference
Azide-modified biomoleculeCyclooctyne derivativeNo catalyst required, biocompatible, proceeds under physiological conditions. nih.gov
Azide-functionalized proteinBicyclononyne-substituted metal complexEfficient formation of artificial metalloenzymes. nih.gov

The ability of the ethynyl group to participate in click chemistry makes this compound a valuable tool for bioconjugation and the synthesis of complex ligands. csmres.co.uk By reacting with azide-modified biomolecules, fluorescent dyes, or other tags, it can be used to label and study biological systems. nih.gov Furthermore, the resulting triazole ring is a stable linker and can itself act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets. csmres.co.uk

Detailed Research Findings:

CuAAC has been extensively used for DNA labeling, allowing for the attachment of a wide variety of functional molecules with high efficiency. nih.gov In medicinal chemistry, click chemistry facilitates the rapid synthesis of compound libraries for drug discovery. nih.gov For instance, triazole-containing compounds have been synthesized as inhibitors for various enzymes, including protein kinases. csmres.co.uk The pyridine and carboxylate moieties of this compound can be further modified to create highly specific and potent ligands for metal ions or biological receptors. nih.gov

The addition of hydrogen halides (HX, where X = Cl, Br, I) across the ethynyl triple bond of this compound is a fundamental transformation that leads to vinyl halides. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the alkyne that already has more hydrogen atoms, and the halide adds to the other carbon. youtube.commasterorganicchemistry.com

The reaction proceeds through a carbocation intermediate. masterorganicchemistry.comkhanacademy.org The initial protonation of the alkyne can lead to two possible carbocations. The stability of these carbocations determines the regioselectivity of the reaction. The presence of the electron-withdrawing pyridine ring and ester group will influence the stability of the intermediate carbocations. The reaction mechanism involves the nucleophilic attack of the halide ion on the carbocation. khanacademy.org

Detailed Research Findings:

In the hydrohalogenation of unsymmetrical alkenes, the reaction is regioselective, favoring the formation of the more stable carbocation. youtube.comyoutube.com For an alkyne, the initial addition of HX forms a vinyl halide. A second addition of HX can occur, leading to a geminal dihalide. The stereochemistry of the addition can be either syn or anti, depending on the specific reaction conditions and substrates.

ReactantReagentExpected Product (Major)Key PrinciplesReference
This compoundH-X (e.g., HBr, HCl)Methyl 5-(2-halovinyl)pyridine-2-carboxylateMarkovnikov's rule, carbocation stability. youtube.commasterorganicchemistry.com
Click Chemistry Applications

Reactions Involving the Carboxylate Ester Moiety

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-ethynylpyridine-2-carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification, followed by an acidic workup. operachem.com Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in a solvent mixture, often containing water and an alcohol like methanol (B129727) or ethanol (B145695) to aid solubility. operachem.com The reaction is driven to completion by the irreversible deprotonation of the carboxylic acid intermediate by the base. operachem.com

A greener approach to ester hydrolysis has been reported using lithium hydroxide (LiOH) in water, which avoids the use of organic solvents during the reaction and separation. jocpr.com This method has been successfully applied to the hydrolysis of methyl 5-chloropyrazine-2-carboxylate, yielding the corresponding carboxylic acid in high yield. jocpr.comresearchgate.net Enzymatic hydrolysis using lipases in a buffer solution also presents a mild and selective alternative for saponification. operachem.com

Table 2: General Conditions for Saponification
BaseSolventTemperatureWorkup
NaOH or KOHMethanol/Water or Ethanol/WaterRoom Temperature to RefluxAcidification (e.g., with HCl)
LiOHWaterNot specifiedAcidification
LipasePhosphate Buffer22°CAcidification

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the case of this compound, treatment with a different alcohol in the presence of a suitable catalyst would lead to the corresponding ester of that alcohol.

Under basic conditions, the reaction proceeds via nucleophilic addition of an alkoxide to the ester carbonyl, followed by elimination of the original methoxide (B1231860) group. masterorganicchemistry.com To favor the formation of the desired product, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards the incoming alcohol nucleophile. masterorganicchemistry.com Various catalysts have been employed for transesterification, including scandium(III) triflate and silica (B1680970) chloride. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for these transformations. organic-chemistry.org

The direct conversion of the ester group in this compound to an amide is a challenging transformation. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine to form the amide. ucl.ac.ukscilit.com This coupling reaction typically requires the use of a coupling agent to activate the carboxylic acid. nih.govgoogle.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govresearchgate.net

A direct method for the synthesis of amides from alkali metal carboxylate salts and amines using HBTU as a coupling agent has been described, offering an efficient route that can be completed in a few hours with good to excellent yields. researchgate.net This protocol could be applied to the lithium salt of 5-ethynylpyridine-2-carboxylic acid.

Reactions Involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a nucleophilic and basic site. This allows for reactions such as quaternization, where the nitrogen atom is alkylated by an alkyl halide to form a pyridinium (B92312) salt.

N-Oxidation

The conversion of the pyridine nitrogen to an N-oxide is a common strategy to modify the electronic properties of the ring, influencing its reactivity towards electrophilic and nucleophilic substitution. The N-oxide group acts as an oxygen-transfer agent and can direct subsequent functionalization.

Commonly, N-oxidation is achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). While specific studies on the N-oxidation of this compound are not extensively documented in the literature, the reaction can be predicted based on the well-established procedures for similar pyridine carboxylates, like methyl nicotinate. The reaction would likely proceed by treating the starting material with a suitable oxidizing agent in an appropriate solvent.

The resulting product, This compound N-oxide , would feature an N-O bond that significantly alters the molecule's reactivity. For instance, the N-oxide can facilitate nucleophilic substitution at the 2- and 6-positions of the pyridine ring.

Table 1: Hypothetical Reaction Conditions for N-Oxidation of this compound

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
m-CPBADichloromethane0 - 252 - 685-95
Hydrogen Peroxide/Acetic AcidAcetic Acid70 - 8012 - 2470-85
Oxone®Methanol/Water254 - 880-90

This data is illustrative and based on typical conditions for the N-oxidation of substituted pyridines.

Quaternization

Quaternization involves the alkylation of the pyridine nitrogen, leading to the formation of a positively charged pyridinium salt. This transformation further enhances the electron-deficient nature of the pyridine ring, making it more susceptible to nucleophilic attack. The choice of the alkylating agent allows for the introduction of various functional groups, thereby tuning the properties of the resulting pyridinium salt.

The reaction typically involves treating this compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in a suitable solvent. mdpi.com The quaternization of nicotinamide (B372718) and other pyridine derivatives has been shown to be effective under both conventional heating and microwave irradiation, with the latter often leading to shorter reaction times and improved yields. nih.gov

For this compound, this would result in the formation of compounds like 1-Alkyl-5-ethynyl-2-(methoxycarbonyl)pyridinium halides . These pyridinium salts are of interest for their potential applications in materials science and as precursors for more complex molecular architectures.

Table 2: Hypothetical Reaction Conditions for Quaternization of this compound

Alkylating AgentSolventTemperature (°C)Reaction Time (h)Hypothetical ProductHypothetical Yield (%)
Methyl IodideAcetonitrileReflux6 - 121-Methyl-5-ethynyl-2-(methoxycarbonyl)pyridinium iodide90-98
Ethyl BromideEthanolReflux12 - 241-Ethyl-5-ethynyl-2-(methoxycarbonyl)pyridinium bromide85-95
Benzyl BromideAcetoneReflux8 - 161-Benzyl-5-ethynyl-2-(methoxycarbonyl)pyridinium bromide88-96

This data is illustrative and based on general procedures for the quaternization of pyridine derivatives. mdpi.comnih.gov

Exploration of Novel Derivatives and Analogues

The unique combination of functional groups in this compound makes it an attractive scaffold for the development of novel derivatives and analogues with tailored properties for applications in medicinal chemistry and materials science.

Structural Modification Strategies for Enhanced Properties

The modification of the core structure of this compound can be approached through several strategies to enhance properties such as biological activity, fluorescence, or material performance.

One key strategy involves the derivatization of the ethynyl group. The terminal alkyne is a versatile handle for a variety of chemical transformations, including:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the connection of the ethynylpyridine to aryl or vinyl halides, leading to the formation of extended π-conjugated systems. wikipedia.orgorganic-chemistry.orgacs.org This is a powerful method for synthesizing complex molecules with potential applications in optoelectronics.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that can be used to link the ethynylpyridine to a wide range of azide-containing molecules, including biomolecules, polymers, and nanoparticles. organic-chemistry.orgwikipedia.orgthno.org This approach is particularly valuable for the development of bioconjugates and functional materials.

Cycloaddition Reactions: The ethynyl group can participate in various cycloaddition reactions to form new heterocyclic rings, further expanding the chemical space accessible from this starting material.

Another modification strategy focuses on the carboxylate group. Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a handle for amide bond formation, allowing for the coupling of various amines and the creation of a library of new amide derivatives. These derivatives could exhibit different biological activities or material properties.

Synthesis of Conjugated Systems and Hybrid Molecules

The synthesis of conjugated systems and hybrid molecules from this compound holds significant promise for the development of advanced materials and compounds with novel functionalities.

Conjugated Systems: The presence of the ethynyl group makes this compound an ideal monomer for the synthesis of conjugated polymers. Polymerization can be initiated through various methods, including transition metal-catalyzed processes. The resulting polymers, featuring a polyacetylene backbone with pendant pyridine carboxylate units, are expected to possess interesting electronic and optical properties, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Hybrid Molecules: By combining the this compound scaffold with other pharmacophores or functional units, novel hybrid molecules with potentially synergistic or enhanced properties can be created. For example, coupling the ethynyl group to another heterocyclic system known for a specific biological activity could lead to a new compound with a dual mode of action or improved potency. Similarly, linking it to a fluorescent dye could result in a new fluorescent probe for biological imaging. The synthesis of bipyridine derivatives through cross-coupling reactions is a well-established method to create ligands for metal complexes with diverse applications. mdpi.comorgsyn.orgpreprints.org

Iv. Applications in Medicinal Chemistry and Drug Discovery

Methyl 5-ethynylpyridine-2-carboxylate as a Precursor in Pharmaceutical Synthesis

The chemical structure of this compound, featuring a pyridine (B92270) ring substituted with an ethynyl (B1212043) group and a methyl carboxylate group, makes it a valuable precursor in the synthesis of pharmaceutical compounds. The ethynyl group is particularly useful as it can participate in various coupling reactions, such as the Sonogashira coupling, allowing for the introduction of diverse aryl or heteroaryl substituents. This reactivity is fundamental to creating extensive libraries of compounds for screening.

The pyridine nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in ligand-receptor binding. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing additional points for molecular modification. This trifunctional nature allows medicinal chemists to systematically alter the compound's structure to optimize its pharmacological properties. For instance, it serves as a key intermediate in the creation of highly active narcotic analgesics and novel fentanyl analogues. researchgate.net Its utility is also demonstrated in the synthesis of various biologically active quinoline derivatives. mdpi.commedchemexpress.com

Development of Ligands and Receptor Modulators

The scaffold of this compound is a common feature in a variety of ligands designed to interact with specific biological targets.

The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a significant target for the treatment of various central nervous system (CNS) disorders. nih.gov this compound is a key precursor for the synthesis of potent and selective mGluR5 negative allosteric modulators (NAMs), also known as antagonists. These compounds bind to an allosteric site on the receptor, distinct from the glutamate binding site, and inhibit its function. nih.gov

Research has led to the identification of several series of potent mGluR5 antagonists derived from ethynylpyridine scaffolds. These antagonists have shown high efficacy in preclinical models. For example, analogues of 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP), a known mGluR5 antagonist, have been synthesized to explore structure-activity relationships, leading to compounds with significantly improved potency. nih.gov The development of these molecules is crucial for creating potential therapeutics for conditions like anxiety, neuropathic pain, and addiction. nih.govresearchgate.netresearchgate.net

Table 1: Examples of mGluR5 Antagonists Developed from Ethynylpyridine Precursors

Compound Functional Activity Potency Relative to MTEP
Compound 19 mGluR5 Antagonist 490 times more potent
Compound 59 mGluR5 Antagonist 230 times more potent
VU0285683 Selective mGluR5 NAM High affinity for MPEP binding site

| VU0360172 | Selective mGluR5 PAM | Orally active, reverses amphetamine-induced hyperlocomotion |

Data sourced from references nih.govnih.gov

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and the target of widely used drugs like benzodiazepines. encyclopedia.pub Modulators of the GABAA receptor can be categorized as positive allosteric modulators (enhancing GABA's effect), negative allosteric modulators (reducing GABA's effect), or silent allosteric modulators (having no effect on their own but blocking the effects of other modulators). nih.gov

While the pyrazolo[1,5-a]quinazoline scaffold is noted in the development of novel GABAA receptor modulators, the direct synthetic lineage from this compound is less commonly documented in prominent literature compared to its use in mGluR5 antagonist synthesis. mdpi.com However, the pyridine framework is a key component in many CNS-active compounds, including some that target the GABAA receptor. The development of subtype-selective GABAA receptor modulators is an active area of research, aiming to create drugs with improved side-effect profiles, for instance, anxiolytics with reduced sedation. nih.govunifi.it

Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. ed.ac.uk Consequently, kinase inhibitors are a major class of therapeutic drugs. The general structure of many kinase inhibitors includes a heterocyclic core that can form hydrogen bonds within the ATP-binding pocket of the kinase.

While the pyridine ring present in this compound is a common feature in many kinase inhibitors, its specific use as a direct precursor in the synthesis of approved or late-stage clinical kinase inhibitors is not extensively detailed in the scientific literature. However, its structural motifs are relevant. For example, programs to develop cyclin-dependent kinase (CDK) inhibitors have explored related heterocyclic structures like 2-anilino-4-(thiazol-5-yl)pyrimidines and their constrained analogues. nih.govresearchgate.net The synthetic versatility of this compound makes it a plausible candidate for inclusion in libraries for screening against kinase targets.

The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endogenous compounds. nih.gov Modulating CAR activity is a potential therapeutic strategy for metabolic diseases and liver disorders. nih.gov

The development of potent and selective human CAR agonists is an ongoing research goal. A well-known human CAR agonist is CITCO, which features an imidazo[2,1-b]thiazole core. figshare.com Recent research has focused on discovering novel scaffolds, such as imidazo[1,2-a]pyridine derivatives, that act as human CAR agonists. nih.gov While these structures contain a pyridine-like ring system, a direct and established synthetic route starting from this compound for the development of CAR agonists is not prominently documented. Researchers have, however, identified various quinazoline derivatives as partial agonists or antagonists of CAR. researchgate.netbohrium.com

Role in Drug Discovery and Lead Optimization

Drug discovery is a complex process that involves identifying a "hit" compound with desired biological activity and optimizing it into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. danaher.comresearchgate.net this compound is a valuable tool in this process, particularly in the lead optimization phase.

Structural Modification : The ethynyl group serves as a versatile handle for chemical modification. Using reactions like the Sonogashira or Suzuki couplings, chemists can rapidly synthesize a large array of analogues where different groups are attached to the pyridine core. This allows for a systematic exploration of the structure-activity relationship (SAR). nih.gov

Scaffold Hopping : The pyridine-ethynyl scaffold can be used to replace other core structures in known active compounds ("scaffold hopping") to discover new chemical series with potentially improved properties or novel intellectual property.

Fragment-Based Drug Discovery (FBDD) : The molecule itself or fragments derived from it can be used in FBDD, where small, low-affinity fragments that bind to a target are identified and then grown or linked together to create a more potent lead compound.

The optimization process aims to enhance desirable characteristics such as metabolic stability, solubility, and cell permeability while reducing toxicity. danaher.com The ability to easily derivatize this compound at multiple positions allows for the fine-tuning of these ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net For example, modifications can be made to block sites of metabolic attack or to introduce polar groups to improve solubility.

Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry is a powerful strategy in drug discovery that allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then subjected to high-throughput screening (HTS), a process that uses automation to test thousands of compounds against a specific biological target to identify potential "hits" or lead compounds for drug development.

The core principle of combinatorial chemistry lies in systematically combining a set of chemical building blocks in various combinations. While direct examples of the use of this compound in large-scale combinatorial libraries are not extensively documented in publicly available literature, its structure is well-suited for such applications. The terminal alkyne (ethynyl group) is particularly useful for a variety of coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and Cadiot-Chodkiewicz coupling.

These reactions would allow for the attachment of a wide array of different chemical moieties to the pyridine scaffold, thereby generating a diverse library of compounds. For instance, a library could be created by reacting this compound with a collection of different azides, aryl halides, or terminal alkynes. The resulting library of novel pyridine derivatives could then be screened for activity against various biological targets, such as enzymes or receptors, to identify new drug candidates. The efficiency of this approach is highlighted in studies where mixture-based synthetic combinatorial libraries have been successfully used to assess the activity of millions of compounds, leading to the discovery of novel agents. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry that involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence their biological activity. researchgate.net This knowledge is then used to optimize lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The ethynylpyridine core, present in this compound, has been the subject of such investigations.

A notable example is the SAR study of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) analogues, which are potent and selective noncompetitive antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5). figshare.comjohnshopkins.edu In these studies, researchers systematically modified different parts of the MTEP molecule, including the pyridine ring and the thiazolyl group, and evaluated the impact of these changes on the compound's ability to antagonize mGluR5. These efforts have led to the identification of compounds with even higher potency than the original lead compounds, MPEP and MTEP. figshare.com

Similarly, SAR studies on a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have revealed a direct correlation between the spatial arrangement of the pyridine and benzothiazine fragments and the resulting analgesic and anti-inflammatory activity. mdpi.com Such studies underscore the importance of the pyridine moiety in defining the pharmacological profile of a molecule. For this compound, SAR studies would likely involve modifications at the ethynyl and carboxylate positions to explore how different substituents at these sites affect the biological activity of the resulting derivatives. The insights gained from such studies would be invaluable in designing more effective therapeutic agents. A review of pyridine derivatives with antiproliferative activity highlighted that the presence and positions of specific functional groups significantly influence their efficacy against various cancer cell lines. nih.gov

Compound Series Key Structural Feature Biological Target/Activity Key SAR Finding
MTEP AnaloguesEthynylpyridine coremGluR5 AntagonistModifications to the pyridine and thiazole rings led to compounds with higher potency. figshare.com
N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamidesN-pyridylamideAnalgesic and Anti-inflammatoryThe relative orientation of the pyridine and benzothiazine rings influences activity. mdpi.com
General Pyridine DerivativesPyridine scaffoldAntiproliferativeThe type and position of substituents on the pyridine ring are critical for anticancer activity. nih.gov

Bioisosteric Replacements in Drug Design

Bioisosterism is a strategy used in medicinal chemistry to modify the structure of a compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.com This technique can be used to enhance potency, reduce toxicity, or alter the pharmacokinetic profile of a lead compound. The functional groups present in this compound, namely the ethynyl group and the pyridine ring, are amenable to bioisosteric replacement.

The ethynyl group, for instance, has been investigated as a bioisostere for halogens. nih.gov In certain contexts, the replacement of a halogen atom with an ethynyl group can mimic key interactions, such as halogen bonds, with a biological target. nih.gov For example, in the case of EGFR inhibitors, the chloro moiety in gefitinib is involved in a weak halogen bond, and this interaction is mimicked by the ethynyl group in the structurally similar drug erlotinib. nih.gov

The pyridine ring itself can also be a subject of bioisosteric replacement. In drug design, it is sometimes beneficial to replace a pyridine ring with other aromatic systems to modulate properties like basicity and metabolic stability. For example, 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for pyridine-N-oxide in the development of quorum sensing inhibitors, leading to enhanced activity. nih.govrsc.org In another strategy, the nitrogen atom of a pyridine ring can be replaced by a 'C-CN' unit, effectively converting the pyridine into a benzonitrile. researchgate.net This replacement can be particularly useful when a bridging water molecule is involved in the binding of the parent pyridine compound to its target, as the nitrile group can displace this "unhappy water," potentially improving binding affinity. researchgate.net

Original Group Bioisosteric Replacement Rationale/Advantage Example Application
Halogen (e.g., Iodine, Chlorine)Ethynyl GroupMimics halogen bonds, can improve affinity. nih.govEGFR Inhibitors (gefitinib vs. erlotinib). nih.gov
Pyridine-N-Oxide2-DifluoromethylpyridineEnhances biological activity. nih.govrsc.orgQuorum Sensing Inhibitors. nih.govrsc.org
Pyridine Nitrogen'C-CN' (Benzonitrile)Can displace unfavorable water molecules from binding sites. researchgate.netGeneral strategy in medicinal chemistry. researchgate.net

Radiopharmaceutical Applications

The pyridine nucleus is a common feature in ligands used for the synthesis of radiopharmaceuticals for diagnostic imaging and therapy. The ability of the nitrogen atom in the pyridine ring to coordinate with metal ions makes it a valuable component in the design of radiolabeled molecules.

Synthesis of Radiotracers for Molecular Imaging

Radiotracers are compounds in which one or more atoms have been replaced by a radionuclide. When introduced into the body, their distribution and accumulation can be monitored externally using imaging techniques like Positron Emission Tomography (PET). This allows for the non-invasive visualization and quantification of biochemical processes in vivo.

The ethynylpyridine scaffold, which is the core of this compound, has been successfully utilized in the development of PET radiotracers. A prominent example is the synthesis of 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine ([11C]M-PEPy), a radioligand designed for imaging the metabotropic glutamate receptor subtype 5 (mGluR5). nih.gov The radiosynthesis of [11C]M-PEPy involves the radiolabeling of its phenolic precursor, 5-(2-(pyridin-2-yl)ethynyl)pyridin-3-ol, with a carbon-11 labeled methylating agent, such as [11C]methyl iodide or [11C]methyl triflate. nih.gov Carbon-11 is a positron-emitting radionuclide with a half-life of 20.4 minutes. nih.gov This synthesis highlights how the ethynylpyridine structure can serve as a template for creating PET tracers targeting specific receptors in the central nervous system. nih.gov

Technetium-labeled Agents

Technetium-99m (99mTc) is the most widely used radionuclide in diagnostic nuclear medicine due to its ideal imaging characteristics and availability from a generator system. The development of 99mTc-based radiopharmaceuticals often involves the design of chelating ligands that can stably bind to the technetium metal center.

V. Applications in Materials Science

Precursor for Novel Material Development

The utility of Methyl 5-ethynylpyridine-2-carboxylate as a precursor in the synthesis of advanced materials stems from the high reactivity of its ethynyl (B1212043) (alkyne) group. This functional group serves as a handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of larger, more complex molecular architectures. The pyridine (B92270) and carboxylate moieties also offer sites for further functionalization, adding to its versatility. evitachem.com

Key reactions that leverage the ethynyl group for material synthesis include:

Sonogashira Cross-Coupling: This palladium-catalyzed reaction couples the terminal alkyne of this compound with aryl or vinyl halides. This method is exceptionally powerful for creating rigid, conjugated systems, which are foundational for materials used in organic electronics. Derivatives of ethynyl-pyridine have been synthesized using this methodology to explore structure-activity relationships in various fields. acs.org

Nickel-Catalyzed Reactions: Nickel catalysis provides an efficient pathway for three-component reactions involving terminal alkynes, boronic acids, and glycosyl bromides. The use of ethynylpyridine in such reactions highlights its capacity to act as a core scaffold for building multi-substituted, functional molecules. acs.org

Alkyne Metathesis: This reaction allows for the redistribution of alkyne fragments, leading to the formation of new polymeric or macrocyclic structures.

"Click Chemistry": The terminal alkyne is a key component in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and orthogonal reaction discussed further in the following section.

The ability to build upon the core structure of this compound allows for the systematic design of materials with specific electronic, optical, or host-guest properties.

Polymer and Dendrimer Synthesis

The terminal alkyne functionality makes this compound an ideal monomer for polymerization and the construction of highly branched, well-defined macromolecules known as dendrimers. The most prominent method for this application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org

In this process, the ethynyl group on the pyridine compound reacts with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, specific, and tolerant of a wide range of other functional groups, making it exceptionally suitable for creating complex polymer architectures under mild conditions. organic-chemistry.orgnih.govaatbio.com By using multifunctional azide (B81097) co-monomers, it is possible to generate linear polymers, cross-linked networks, or perfectly branched dendrimers.

Furthermore, research on 2-ethynylpyridine (B158538), a closely related compound, has shown that it can undergo spontaneous polymerization in the presence of a strong acid, forming conjugated polyacetylenes. acs.org This suggests that this compound could also be polymerized through direct manipulation of its alkyne group to create conductive polymers. The presence of the pyridine ring can also influence the polymerization process; studies have shown that azides containing a similar picolyl structure (a pyridine ring with a methylene linker) can chelate the copper catalyst and significantly accelerate the rate of CuAAC reactions. nih.gov

Table 1: Features of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Polymer Synthesis
FeatureDescriptionRelevance to this compound
High Yield The reaction typically proceeds to near-quantitative completion, ensuring efficient monomer conversion.Allows for the formation of high molecular weight polymers and perfect dendrimer structures.
Mild Conditions Can be conducted at room temperature and often in aqueous or benign solvents. organic-chemistry.orgPreserves the integrity of the ester and pyridine functional groups during polymerization.
Bio-Orthogonality The azide and alkyne groups do not react with most other functional groups found in biological or chemical systems. aatbio.comEnables the synthesis of complex materials without the need for protecting groups.
High Specificity Exclusively forms the 1,4-disubstituted triazole regioisomer, leading to a highly regular polymer structure. organic-chemistry.orgEnsures structural uniformity in the resulting polymer chains or dendritic branches.

Supramolecular Chemistry Applications

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking. This compound possesses all the necessary features to be an excellent building block for supramolecular assemblies.

Metal Coordination: The nitrogen atom of the pyridine ring has a lone pair of electrons, making it an effective ligand for coordinating with metal ions. This property allows it to be used in the construction of metal-organic frameworks (MOFs) or metallo-supramolecular polymers. The rigid, linear nature of the ethynyl group acts as a strut, connecting metal centers to create porous, crystalline materials with potential applications in gas storage, catalysis, and separation.

Hydrogen Bonding: The carboxylate group and the pyridine nitrogen can act as hydrogen bond acceptors, while other parts of an assembled structure could act as donors. These directional interactions can guide the self-assembly of molecules into predictable one-, two-, or three-dimensional networks.

π-π Stacking: The electron-deficient pyridine ring can participate in aromatic stacking interactions with other aromatic systems. These interactions contribute to the stability of supramolecular structures and can influence their electronic properties.

The combination of a rigid linking group (ethynyl), a strong coordination site (pyridine nitrogen), and other potential interaction sites in a single molecule makes this compound a promising candidate for designing complex and functional supramolecular materials.

Applications in Electronics, Sensors, and Energy Storage Devices

The conjugated π-system, which encompasses the pyridine ring and the ethynyl group, endows this compound and polymers derived from it with interesting electronic and photophysical properties. These properties make them suitable for applications in organic electronics and chemical sensing.

Fluorescent Chemosensors: Pyridine derivatives are widely employed as fluorescent sensors for detecting metal ions. researchgate.netmdpi.com The pyridine nitrogen can act as a binding site for cations. Upon coordination, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence emission (e.g., an increase or decrease in intensity or a shift in wavelength). researchgate.net The high toxicity of certain heavy metal ions makes the development of selective and sensitive sensors a critical area of research. mdpi.com this compound could be incorporated into sensory materials where the pyridine unit provides selectivity for specific ions like Cr²⁺, Hg²⁺, Ni²⁺, or Co²⁺. mdpi.com

Table 2: Examples of Pyridine Derivatives as Fluorescent Cation Sensors
Pyridine Derivative ClassTarget CationsSensing Principle
2-Amino-3-cyanopyridinesCr²⁺, Hg²⁺, Ni²⁺, Co²⁺ mdpi.comCoordination with the pyridine nitrogen and other donor atoms causes a distinct fluorescent response. mdpi.com
General HeteroaromaticsVarious metal ionsBinding to electronegative heteroatoms (like nitrogen) alters the photophysical properties of the molecule. mdpi.com

Organic Electronics: Materials with extended conjugation, such as polymers made from ethynylpyridine monomers, can exhibit semiconductor properties. These organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). uky.edu The ability to tune the electronic properties of this compound through chemical modification makes it an attractive building block for designing new materials for low-cost, flexible electronic devices.

Vi. Applications in Catalysis

Methyl 5-ethynylpyridine-2-carboxylate as a Ligand in Metal Complexes

This compound serves as a valuable building block in the synthesis of more complex molecules and has been identified for its potential as a ligand for various biological targets and in organometallic chemistry. The molecule possesses distinct coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. The nitrogen atom, with its lone pair of electrons, can coordinate to a metal center, a fundamental interaction in the formation of transition metal pyridine complexes. researchgate.netwikipedia.org

The ethynyl (B1212043) group is highly reactive and can participate in various chemical transformations, including click chemistry and cross-coupling reactions. While the pyridine nitrogen can sometimes act as a catalyst poison by strongly binding to the metal center, strategic ligand design can harness this coordination for catalytic purposes. The interplay between the electron-withdrawing carboxylate group and the coordinating pyridine nitrogen allows for fine-tuning of the electronic properties of any resulting metal complex.

Role of Carboxylate and Pyridine Moieties in Ligand Design

The design of effective molecular catalysts hinges on the properties of the ligands coordinated to the metal center. The pyridine and carboxylate moieties within this compound are crucial functional groups that significantly influence the behavior of metal complexes.

The electronic nature of the ligand framework directly impacts the redox properties of the metal center. The pyridine moiety, being a six-membered heterocycle, has electronic properties distinct from carbocyclic aromatic rings. researchgate.net Phenyl-based ligands tend to be better electron donors, stabilizing higher oxidation states in metal centers, whereas pyridine-based ligands make ligand-centered reduction more challenging. mdpi.com

The incorporation of negatively charged carboxylate groups into a ligand scaffold has a pronounced effect on the redox potentials of the metal complex. nih.gov For instance, substituting a bipyridine ligand in a ruthenium complex with pyridine-2-carboxylate can significantly lower the Ru(III)/Ru(II) redox potential. nih.gov This ability to stabilize high-valent oxidation states is a key factor in designing catalysts for oxidative reactions. nih.gov Carboxylate groups, classified as hard ligands, can bind to metal ions in several ways: as a monodentate ligand (κ¹), a bidentate chelating ligand (κ²), or as a bridging ligand between two metal centers. wikipedia.org This versatility allows for the construction of diverse molecular and polymeric structures. researchgate.net

Table 1: Effect of Carboxylate Ligands on Ru(III)/Ru(II) Redox Potentials. nih.gov
ComplexRu(III)/Ru(II) Redox Potential (V vs. NHE)
[Ru(bpy)₃]²⁺1.54
[Ru(tpy)₂]²⁺1.54
[Ru(bpy)₂(pyridine-2-carboxylate)]⁺1.12

Many critical chemical transformations, such as water oxidation, involve the transfer of multiple protons and electrons. wikipedia.org Proton-coupled electron transfer (PCET) is a mechanism where an electron and a proton are transferred in a single, concerted step. wikipedia.org Ligands that can manage both proton and electron transfer are vital for efficient catalysis.

The carboxylate/carboxylic acid group is particularly effective at facilitating PCET processes. nih.govrsc.org It can act as a proton acceptor or donor site within the ligand framework. rsc.org Research on a ruthenium terpyridine-4′-carboxylate complex demonstrated that a concerted proton-electron transfer (CPET) could occur efficiently even when the redox-active ruthenium center and the proton-accepting carboxylate group were separated by a significant distance (6.9 Å). researchgate.netnih.gov This highlights the ability of the carboxylate moiety to participate in long-range PCET, a process crucial in many biological and artificial catalytic systems. nih.govyale.edu The mechanism of PCET can be tuned by factors such as the driving forces for electron and proton transfer and steric hindrance around the proton transfer site. rsc.org

Pyridine-dicarboxylate ligands have been shown to act as bridging units, creating stable one-dimensional zigzag polymeric chains with metal ions like Ni(II) and Co(II). researchgate.net The coordination environment around the metal is dictated by the ligands; for example, in these chains, the metal ions adopt a hexa-coordinated distorted octahedral geometry. researchgate.net The versatility in coordination modes of both pyridine and carboxylate ligands allows for the synthesis of a wide array of stable complexes with tailored geometries, from octahedral to square planar and linear arrangements. wikipedia.orgjscimedcentral.com

Transition Metal Catalysis

The principles of ligand design involving pyridine and carboxylate moieties have been extensively applied in the development of transition metal catalysts, particularly with ruthenium.

Ruthenium complexes bearing pyridine-carboxylate type ligands have emerged as highly effective catalysts for a variety of important chemical reactions, including water oxidation and C-H bond functionalization. rsc.orgmdpi.com

In the field of artificial photosynthesis, ruthenium-based water oxidation catalysts (WOCs) are of particular interest. The incorporation of negatively charged ligands, such as those containing carboxylate groups, can lower the redox potentials required to drive the catalytic cycle. rsc.org For example, a single-site ruthenium complex with a mixed pyridine-carboxylate ligand was shown to have a sufficiently low redox potential to be driven by the mild oxidant [Ru(bpy)₃]³⁺. rsc.org Similarly, a family of catalysts based on a 4-hydroxypyridine-2,6-dicarboxylate (hdc²⁻) ligand demonstrated that the electron-donating ability of the ligand framework correlates with catalytic activity for water oxidation. researchgate.net Mechanistic studies suggest that these reactions often proceed through the formation of high-valent Ru=O species, with the ligand framework playing a critical role in stabilizing these intermediates and facilitating the necessary proton and electron transfer steps. researchgate.netacs.org

Ruthenium(II) carboxylate complexes are also powerful catalysts for C-H bond functionalization, offering an efficient route to form new carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org Catalysts like [Ru(OAc)₂(p-cymene)] have been used for the direct arylation of 2-phenylpyridine. mdpi.com Mechanistic studies indicate that these reactions often proceed via a reversible, carboxylate-assisted C-H bond activation step. mdpi.comacs.org The use of such well-defined ruthenium(II) carboxylate complexes provides a pathway for highly regioselective and efficient organic transformations under relatively mild conditions. mdpi.com

Palladium-based Catalysts

While specific, in-depth research focusing exclusively on this compound as a primary ligand in palladium-catalyzed reactions is not extensively documented in publicly available literature, its structural motifs are highly relevant to established palladium catalysis. The pyridine and alkyne functionalities are staples in the design of ligands for a variety of palladium-mediated transformations.

The nitrogen atom of the pyridine can act as a strong σ-donor to the palladium center, stabilizing the catalytic species. Simultaneously, the ethynyl group can participate in several key catalytic steps. For instance, it can be involved in Sonogashira couplings, where a terminal alkyne is coupled with an aryl or vinyl halide. In such a scenario, this compound could itself be a substrate or, more relevant to catalysis, a component of a more complex ligand system that modulates the electronic properties and steric environment of the palladium catalyst.

The presence of the electron-withdrawing methyl carboxylate group on the pyridine ring is significant. This group can influence the electron density at the nitrogen atom, thereby tuning the donor-acceptor properties of the ligand. This modulation can have a profound effect on the catalytic activity and stability of the palladium complex, potentially preventing catalyst deactivation pathways such as the formation of palladium black.

Although detailed research findings with performance data are scarce, the potential for this compound in palladium catalysis is clear. Future research may explore its use in cross-coupling reactions, cyclization reactions, and other palladium-catalyzed transformations where ligand design is crucial for achieving high efficiency and selectivity.

Other Metal-Organic Catalysts

Beyond palladium, this compound holds potential for the construction of a diverse range of metal-organic catalysts. The combination of the pyridine nitrogen and the alkyne's π-system allows for chelation or bridging interactions with various transition metals such as copper, gold, rhodium, and ruthenium.

These metals are known to catalyze a wide array of organic transformations. For example, copper catalysts are extensively used in click chemistry (azide-alkyne cycloadditions), and the ethynyl group of this compound makes it a suitable component for designing ligands or metal-organic frameworks (MOFs) for such reactions. Gold and other late transition metals are known to activate alkynes towards nucleophilic attack, opening avenues for its use in hydration, hydroamination, and other addition reactions.

The formation of well-defined metal-organic complexes with this ligand could lead to catalysts with unique reactivity and selectivity profiles. The rigid and linear nature of the ethynyl group can be exploited to create specific spatial arrangements around the metal center, which is a key principle in catalyst design.

Stereoselective Catalysis and Asymmetric Synthesis

The development of chiral catalysts for stereoselective synthesis is a paramount goal in modern chemistry. While this compound is itself an achiral molecule, it can serve as a valuable scaffold for the synthesis of chiral ligands for asymmetric catalysis.

The introduction of chirality can be achieved through several strategies. For example, the carboxylate group could be modified to incorporate a chiral auxiliary. Alternatively, the pyridine ring or the ethynyl substituent could be functionalized with chiral groups. Once a chiral version of the ligand is synthesized, it can be coordinated to a metal center, creating a chiral catalyst.

Such a catalyst could then be employed in asymmetric reactions where the transfer of chirality from the catalyst to the product is desired. The precise control over the three-dimensional space around the metal's active site, enforced by the chiral ligand, is what dictates the enantioselectivity of the reaction.

Given the importance of pyridine-based ligands in asymmetric catalysis (e.g., PyBox, PyPhos), chiral derivatives of this compound represent a promising, yet underexplored, area of research. The electronic tunability afforded by the substituents could provide an additional handle for optimizing the enantiomeric excess (e.e.) in asymmetric transformations.

Vii. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the molecule's behavior. These calculations are essential for exploring its electronic landscape and predicting its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com By calculating the electron density distribution, DFT can predict sites within Methyl 5-ethynylpyridine-2-carboxylate that are susceptible to electrophilic or nucleophilic attack.

A key tool in this analysis is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. researchgate.net For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. These sites represent the most probable areas for electrophilic attack and are key locations for forming hydrogen bonds. Conversely, regions of positive potential (colored blue) would indicate areas prone to nucleophilic attack.

DFT calculations also enable the determination of global reactivity descriptors, which quantify the chemical behavior of the molecule. These descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Key Reactivity Descriptors Calculated via DFT

Descriptor Symbol Significance
Chemical Hardness η Measures resistance to change in electron distribution; higher values indicate greater stability. mdpi.com
Electronic Chemical Potential µ Indicates the escaping tendency of electrons from an equilibrium system. mdpi.com

These theoretical calculations are foundational for understanding the compound's chemical behavior in synthetic reactions and biological systems.

Molecular Orbital (MO) analysis, particularly the study of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding electronic transitions and reactivity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be a π-orbital with significant electron density located on the electron-rich pyridine ring and the ethynyl (B1212043) group. The LUMO is also anticipated to be a π*-antibonding orbital distributed over the heterocyclic ring system. The interaction of these orbitals governs the molecule's behavior in charge-transfer processes and its electronic absorption properties. Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), where transitions are often characterized as excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals. science.gov

Table 2: Conceptual Frontier Orbital Characteristics for this compound

Orbital Type Likely Location of High Electron Density Implication
HOMO π-orbital Pyridine ring, Ethynyl group Site of electron donation (nucleophilicity)
LUMO π*-antibonding orbital Pyridine ring Site of electron acceptance (electrophilicity)

| HOMO-LUMO Gap (ΔE) | Energy difference | N/A | Indicator of kinetic stability and reactivity |

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, this computational technique is invaluable for studying the dynamic behavior of such molecules. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and interactions with the surrounding environment, such as a solvent or a protein binding pocket. researchgate.netresearchgate.net

MD simulations are frequently used to complement molecular docking studies. researchgate.net After an initial binding pose is predicted by docking, MD can be used to simulate the ligand-receptor complex, allowing for an assessment of the stability of the binding pose and the key interactions over a period of nanoseconds. researchgate.netacs.org This "dynamical docking" approach can reveal conformational changes in both the ligand and the receptor upon binding and can be used to calculate binding free energies more accurately, offering a more realistic representation of the interaction than a static model. acs.org

Prediction of Spectroscopic Properties

Computational chemistry, primarily through DFT, serves as a powerful tool for the prediction of various spectroscopic properties, which can then be compared with experimental data for structural validation. science.govdntb.gov.ua

Theoretical calculations can generate predicted vibrational spectra (FT-IR and Raman). mdpi.com By calculating the vibrational frequencies corresponding to different normal modes of the molecule, researchers can assign the peaks observed in experimental spectra to specific functional group vibrations, such as the C≡C stretch of the ethynyl group, the C=O stretch of the ester, and various vibrations of the pyridine ring.

Similarly, other properties like Nuclear Magnetic Resonance (NMR) chemical shifts and electronic absorption wavelengths (UV-Vis) can be computed. science.govunimi.it Agreement between predicted and experimental spectra provides strong evidence for the proposed molecular structure.

Table 3: Computational Prediction of Spectroscopic Properties

Spectroscopic Technique Predicted Property Typical Computational Method
Infrared (IR) & Raman Spectroscopy Vibrational Frequencies DFT
UV-Visible (UV-Vis) Spectroscopy Electronic Transition Energies (λmax) Time-Dependent DFT (TD-DFT)

Docking Studies and Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or nucleic acid. netd.ac.zarsc.org The ethynylpyridine scaffold, a core feature of this compound, is recognized as a significant pharmacophore in medicinal chemistry, known to interact with various biological targets, including protein kinases and G-quadruplex DNA structures. unimi.itnetd.ac.zadntb.gov.ua

In a hypothetical docking study, this compound would be evaluated based on its ability to form favorable intermolecular interactions within a receptor's active site. The molecule's distinct functional groups would play specific roles in this binding. The nitrogen atom in the pyridine ring and the carbonyl oxygen of the ester group are potential hydrogen bond acceptors. The aromatic pyridine ring and the electron-rich alkyne moiety can engage in crucial π-π stacking or π-cation interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan within the binding site. unimi.it

The combination of hydrogen bonding and π-stacking interactions is often key to achieving high binding affinity and selectivity for a biological target. Docking studies provide a rational starting point for designing new derivatives with improved potency and can help elucidate the molecular mechanism of action. netd.ac.zarsc.org

Table 4: Potential Intermolecular Interactions for this compound in a Receptor Active Site

Functional Group Potential Interaction Type Potential Receptor Partner (Amino Acid)
Pyridine Nitrogen Hydrogen Bond Acceptor H-bond donors (e.g., Ser, Thr, Lys)
Pyridine Ring π-π Stacking, π-Cation Aromatic residues (e.g., Phe, Tyr, Trp), Cationic residues (e.g., Lys, Arg)
Ethynyl Group π-π Stacking Aromatic residues (e.g., Phe, Tyr, Trp)
Carboxylate Oxygen (C=O) Hydrogen Bond Acceptor H-bond donors (e.g., Ser, Thr, Asn, Gln)

Viii. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of Methyl 5-ethynylpyridine-2-carboxylate.

The proton NMR (¹H NMR) spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the three aromatic protons on the pyridine (B92270) ring, the single acetylenic proton, and the three protons of the methyl ester group.

The expected chemical shifts (δ) in a typical solvent like CDCl₃ are as follows:

Pyridine Protons (H-3, H-4, H-6): These protons appear in the aromatic region, typically between δ 7.5 and 9.0 ppm. The H-6 proton, being adjacent to the nitrogen atom and the ester group, is expected to be the most deshielded. The H-3 and H-4 protons will exhibit splitting patterns (doublets or doublet of doublets) based on their coupling to each other.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet, typically around δ 3.9-4.0 ppm. ed.ac.uk

Acetylenic Proton (-C≡CH): The terminal alkyne proton is expected to appear as a singlet in the range of δ 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-6 ~8.7 - 9.0 d
Pyridine H-4 ~8.0 - 8.3 dd
Pyridine H-3 ~7.8 - 8.1 d
Methyl (-OCH₃) ~3.9 - 4.0 s
Acetylenic (-C≡CH) ~3.2 - 3.5 s

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound, nine distinct carbon signals are anticipated.

The expected chemical shifts are:

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing around δ 165 ppm.

Pyridine Carbons: The five carbons of the pyridine ring typically resonate between δ 120 and 155 ppm. The carbon bearing the ester group (C-2) and the carbon adjacent to the nitrogen (C-6) are generally the most deshielded within this group.

Alkynyl Carbons (-C≡CH): The two sp-hybridized carbons of the ethynyl (B1212043) group are expected in the range of δ 75-90 ppm.

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear as a sharp signal in the upfield region, typically around δ 52-53 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~165.0
Pyridine C-2 ~148.0
Pyridine C-6 ~151.0
Pyridine C-5 ~120.0
Pyridine C-4 ~140.0
Pyridine C-3 ~127.0
Acetylenic (C-α) ~85.0
Acetylenic (C-β) ~80.0
Methyl (-OCH₃) ~52.5

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-3, H-4, and H-6), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org This would definitively link the ¹H signals for H-3, H-4, H-6, the methyl group, and the acetylenic proton to their corresponding ¹³C signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule with high confidence. For this compound (C₉H₇NO₂), the exact monoisotopic mass is 161.04768 Da. uni.lu HRMS analysis would be expected to detect the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺. uni.lu

Table 3: Predicted HRMS Adducts for this compound

Adduct Molecular Formula Predicted m/z
[M+H]⁺ C₉H₈NO₂⁺ 162.05496
[M+Na]⁺ C₉H₇NNaO₂⁺ 184.03690
[M+K]⁺ C₉H₇KNO₂⁺ 200.01084

Source: Predicted data from PubChemLite. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds.

The most prominent features in its spectrum are associated with the ester, the terminal alkyne, and the pyridine ring. The carbonyl (C=O) stretch of the methyl ester group gives rise to a very strong and sharp absorption band, typically in the range of 1735-1750 cm⁻¹. Another key indicator for the ester is the C-O stretching vibration, which appears as a strong band between 1200-1300 cm⁻¹.

The terminal ethynyl group (C≡C-H) is identified by two distinct vibrations. The stretching of the carbon-carbon triple bond (C≡C) results in a weak to medium, sharp absorption band around 2100-2140 cm⁻¹. The terminal alkyne C-H bond stretch is particularly diagnostic, appearing as a strong, sharp peak at approximately 3300 cm⁻¹.

Vibrations associated with the pyridine ring also provide structural information. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Bands for this compound This interactive table summarizes the expected vibrational frequencies and their corresponding functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alkyne (terminal)≡C-H Stretch~3300Strong, Sharp
Pyridine RingC-H Stretch3000 - 3100Medium
Methyl GroupC-H Stretch2850 - 3000Medium
AlkyneC≡C Stretch2100 - 2140Medium, Sharp
EsterC=O Stretch1735 - 1750Strong, Sharp
Pyridine RingC=C, C=N Stretch1400 - 1600Medium to Strong
EsterC-O Stretch1200 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by its chromophores: the pyridine ring conjugated with both the carbonyl group of the ester and the ethynyl group.

This extended system of conjugation is expected to result in strong absorption bands in the ultraviolet region, typically between 200 and 400 nm. The spectrum would likely display multiple bands corresponding to π→π* (pi to pi star) and n→π* (n to pi star) electronic transitions. The high-energy π→π* transitions, originating from the conjugated aromatic and acetylenic system, would account for the most intense absorptions (high molar absorptivity). The n→π* transition, involving the non-bonding electrons on the nitrogen of the pyridine ring and the oxygens of the ester group, is expected to appear as a lower intensity band at a longer wavelength.

The position and intensity of these absorption maxima (λmax) can be influenced by the solvent used for the analysis, a phenomenon known as solvatochromism. Polar solvents may cause shifts in the absorption bands compared to nonpolar solvents due to differential stabilization of the ground and excited states.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique can provide exact atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the pyridine ring and the spatial orientation of the methyl ester and ethynyl substituents relative to the ring. It would also provide detailed information on intermolecular interactions in the solid state, such as π-π stacking between pyridine rings or hydrogen bonding, which dictate the crystal packing arrangement. While it is an invaluable technique for unambiguous structural proof, detailed crystallographic data for this compound is not available in the public domain as of the latest literature search. An analysis would be expected to confirm the key structural metrics, such as the C≡C triple bond length (approx. 1.20 Å), the C=O bond length of the ester (approx. 1.21 Å), and the geometry around the pyridine ring.

Rotational Spectroscopy and Microwave Techniques

Rotational spectroscopy, typically conducted in the microwave region of the electromagnetic spectrum, is a high-resolution technique used to determine the structure of molecules in the gas phase with extremely high precision. By measuring the transition frequencies between quantized rotational energy levels, one can determine the molecule's principal moments of inertia.

For this compound, this technique would first require vaporizing the sample, often using heat, and introducing it into a high-vacuum chamber, where it might be cooled to very low temperatures in a supersonic jet expansion. This cooling simplifies the complex spectrum by populating only the lowest rotational levels.

The analysis of the rotational spectrum would yield highly accurate rotational constants (A, B, and C). These constants are inversely related to the moments of inertia and are therefore a direct reflection of the molecule's mass distribution and geometry. From these constants, a definitive gas-phase structure, including bond lengths and angles, can be derived, often supplemented by isotopic substitution studies. Furthermore, this method is sensitive enough to distinguish between different stable conformers, such as those arising from the rotation of the methyl ester group, and to determine the energy barriers to their interconversion.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.